molecular formula C19H18FN3O3 B2479267 N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286706-65-7

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2479267
CAS No.: 1286706-65-7
M. Wt: 355.369
InChI Key: LREFOBQROATLPM-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group also show comparable properties and applications.

Uniqueness

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-2-25-16-8-6-13(7-9-16)12-21-17(24)11-18-22-23-19(26-18)14-4-3-5-15(20)10-14/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREFOBQROATLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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